molecular formula C12H12Br2N2O4S4 B12133262 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine

1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine

Katalognummer: B12133262
Molekulargewicht: 536.3 g/mol
InChI-Schlüssel: UWDSAOGKGXMGKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine is a complex organic compound characterized by the presence of bromothiophene and sulfonyl groups attached to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 5-bromothiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Wissenschaftliche Forschungsanwendungen

1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups are known to act as electron-withdrawing groups, which can influence the reactivity of the compound. The bromothiophene rings can participate in π-π interactions and other non-covalent interactions with biological molecules, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine
  • 1,4-Bis[(5-fluorothiophen-2-yl)sulfonyl]piperazine
  • 1,4-Bis[(5-iodothiophen-2-yl)sulfonyl]piperazine

Comparison: Compared to its analogs, 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties .

Eigenschaften

Molekularformel

C12H12Br2N2O4S4

Molekulargewicht

536.3 g/mol

IUPAC-Name

1,4-bis[(5-bromothiophen-2-yl)sulfonyl]piperazine

InChI

InChI=1S/C12H12Br2N2O4S4/c13-9-1-3-11(21-9)23(17,18)15-5-7-16(8-6-15)24(19,20)12-4-2-10(14)22-12/h1-4H,5-8H2

InChI-Schlüssel

UWDSAOGKGXMGKX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(S3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.